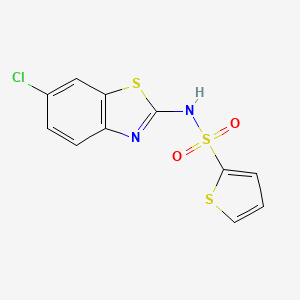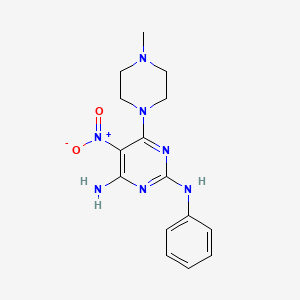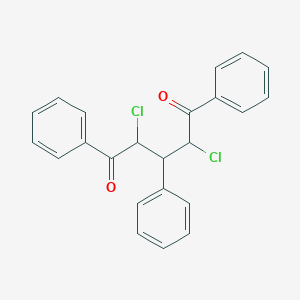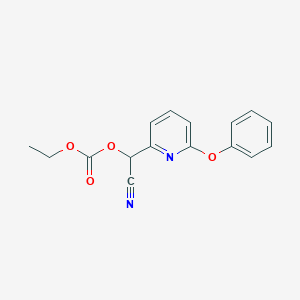
Cyano(6-phenoxypyridin-2-yl)methyl ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyano(6-phenoxypyridin-2-yl)methyl ethyl carbonate is a chemical compound known for its unique structure and potential applications in various fields It is characterized by the presence of a cyano group, a phenoxypyridine moiety, and an ethyl carbonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(6-phenoxypyridin-2-yl)methyl ethyl carbonate typically involves the reaction of 6-phenoxypyridine-2-carbaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product. The reaction mechanism involves the nucleophilic addition of the cyano group to the aldehyde, followed by esterification to form the ethyl carbonate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyano(6-phenoxypyridin-2-yl)methyl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenoxypyridine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenoxypyridine derivatives.
Applications De Recherche Scientifique
Cyano(6-phenoxypyridin-2-yl)methyl ethyl carbonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyano(6-phenoxypyridin-2-yl)methyl ethyl carbonate involves its interaction with specific molecular targets and pathways. The cyano group can act as a nucleophile, participating in various biochemical reactions. The phenoxypyridine moiety can interact with enzymes and receptors, modulating their activity. The ethyl carbonate group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities and potential use in medicinal chemistry.
Pyrrolidine derivatives: Widely used in drug discovery for their versatile biological activities.
Uniqueness
Cyano(6-phenoxypyridin-2-yl)methyl ethyl carbonate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
88777-56-4 |
|---|---|
Formule moléculaire |
C16H14N2O4 |
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
[cyano-(6-phenoxypyridin-2-yl)methyl] ethyl carbonate |
InChI |
InChI=1S/C16H14N2O4/c1-2-20-16(19)22-14(11-17)13-9-6-10-15(18-13)21-12-7-4-3-5-8-12/h3-10,14H,2H2,1H3 |
Clé InChI |
DTKTVNIIIQHPFF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OC(C#N)C1=NC(=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Fluoroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14141953.png)
![[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate](/img/structure/B14141958.png)
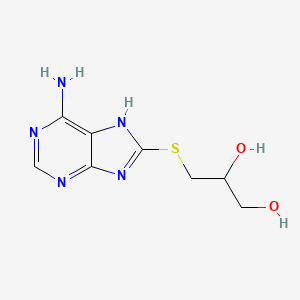

![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B14141970.png)
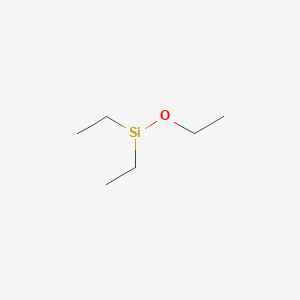
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-nitrobenzamide](/img/structure/B14141987.png)
![2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14141995.png)
![4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B14141997.png)
![N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14142002.png)
![7-tert-butyl-2-(hexylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14142014.png)
